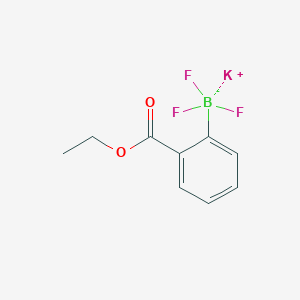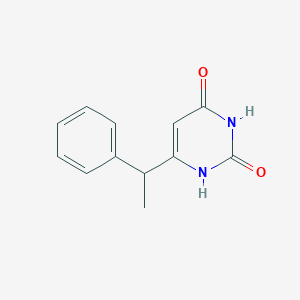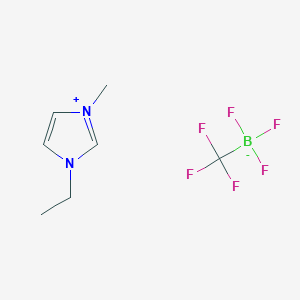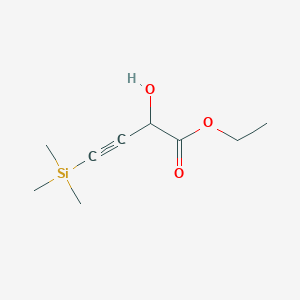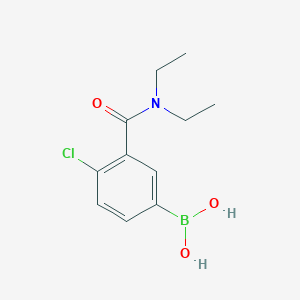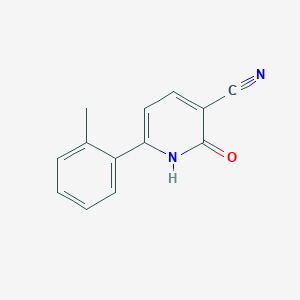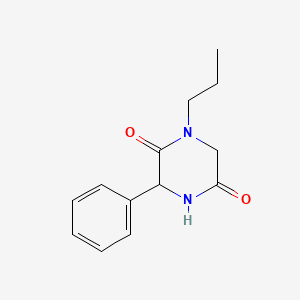![molecular formula C16H23BO4 B1461837 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylacetat CAS No. 2098588-47-5](/img/structure/B1461837.png)
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylacetat
Übersicht
Beschreibung
“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate” is a chemical compound that is a derivative of boric acid . It is often used in organic synthesis reactions as a significant reaction intermediate . Due to its unique structure, it has good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese . Aufgrund ihrer hohen Stabilität, geringen Toxizität und hohen Reaktivität in verschiedenen Transformationsprozessen wird sie häufig bei der Synthese verschiedener organischer Verbindungen eingesetzt .
Arzneimittelsynthese
Im Bereich der Arzneimittelsynthese werden Boronsäureverbindungen wie diese üblicherweise zum Schutz von Diolen eingesetzt . Sie werden bei der asymmetrischen Synthese von Aminosäuren, Diels-Alder- und Suzuki-Kupplungsreaktionen eingesetzt .
Enzymhemmer
Boronsäureverbindungen werden häufig als Enzymhemmer in der Arzneimittelforschungsanwendung eingesetzt . Sie können zur Behandlung verschiedener Erkrankungen eingesetzt werden, einschließlich Tumoren und mikrobiellen Infektionen .
Krebsmedikamente
Neben der Behandlung von Tumoren und mikrobiellen Infektionen können Boronsäureverbindungen auch zur Behandlung von Krebs eingesetzt werden . Sie haben sich bei der Entwicklung neuer Krebsmedikamente als vielversprechend erwiesen .
Fluoreszenzfarbstoffe
Boronsäureverbindungen können auch als Fluoreszenzfarbstoffe verwendet werden, um Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Katecholamine zu identifizieren . Dies macht sie in verschiedenen Forschungsbereichen nützlich, darunter Biochemie und Umweltwissenschaften .
Arzneimittelträger
Boronsäureesterbindungen, wie sie in dieser Verbindung vorkommen, werden häufig beim Aufbau von stimuli-responsiven Arzneimittelträgern verwendet . Diese Träger können Antikrebsmedikamente, Insulin und Gene beladen und die Bildung und den Bruch der Boronsäureesterbindung in verschiedenen Umgebungen nutzen, um eine kontrollierte Wirkstofffreisetzung zu erreichen .
FLAP-Regulatoren
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethansulfonamid, eine Verbindung ähnlich der in Frage stehenden, ist ein wichtiger Ausgangsstoff bei der Synthese von Diarylderivaten, die als FLAP (5-Lipoxygenase-aktivierendes Protein) -Regulatoren wirken . FLAP ist ein Protein, das im gesamten zentralen Nervensystem weit verbreitet ist und die Aktivierung des Enzyms 5-Lipoxygenase reguliert .
Kristallstrukturanalyse
Die Kristallstruktur von Verbindungen, die die Tetramethyl-1,3,2-dioxaborolan-2-yl-Gruppe enthalten, kann durch Röntgenbeugung und Konformationsanalyse untersucht werden . Dies kann wertvolle Informationen über die physikalischen und chemischen Eigenschaften der Verbindung liefern .
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom forms a covalent bond with a carbon atom, facilitating the formation of new carbon-carbon bonds.
Safety and Hazards
Zukünftige Richtungen
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme . Therefore, the compound has a good application prospect in medical and pharmaceutical fields .
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXTXCADGLVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
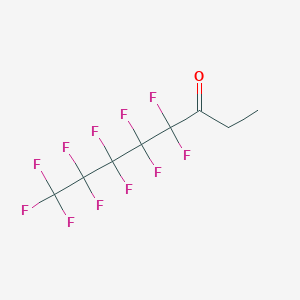
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)
